molecular formula C9H15BrO B6207329 2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers CAS No. 2758006-20-9

2-(bromomethyl)-5-oxaspiro[3.5]nonane, Mixture of diastereomers

Cat. No.: B6207329
CAS No.: 2758006-20-9
M. Wt: 219.1
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Description

2-(bromomethyl)-5-oxaspiro[35]nonane, Mixture of diastereomers, is a chemical compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-5-oxaspiro[3.5]nonane typically involves the bromination of a suitable precursor. One common method involves the reaction of a spirocyclic alcohol with phosphorus tribromide (PBr3) under controlled conditions to introduce the bromomethyl group. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-5-oxaspiro[3.5]nonane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols (RSH). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, nitriles, and thioethers.

    Oxidation: Products include alcohols, ketones, and carboxylic acids.

    Reduction: Products include alkanes and alcohols.

Scientific Research Applications

2-(bromomethyl)-5-oxaspiro[3.5]nonane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-5-oxaspiro[3.5]nonane depends on the specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon center. In biological systems, the compound may interact with specific enzymes or receptors, leading to changes in cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-5-oxaspiro[3.5]nonane: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(iodomethyl)-5-oxaspiro[3.5]nonane: Similar structure but with an iodomethyl group.

    2-(hydroxymethyl)-5-oxaspiro[3.5]nonane: Similar structure but with a hydroxymethyl group.

Uniqueness

2-(bromomethyl)-5-oxaspiro[3.5]nonane is unique due to the presence of the bromomethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its chloro- and iodo- counterparts. This reactivity can be advantageous in certain synthetic applications.

Properties

CAS No.

2758006-20-9

Molecular Formula

C9H15BrO

Molecular Weight

219.1

Purity

95

Origin of Product

United States

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